2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol
Description
2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol (CAS: 1093860-47-9, 1248324-86-8) is a secondary amino alcohol characterized by a cyclohexylmethyl-substituted amine group and a branched pentanol backbone. Its molecular formula is inferred as C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol. The compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .
Properties
IUPAC Name |
2-(cyclohexylmethylamino)-4-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h11-15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFXLTPTLLFBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol typically involves the reaction of cyclohexylmethylamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of 2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol and Analogs
*Predicted using fragment-based methods (e.g., XLogP3).
Structural Differences and Implications
Cyclohexyl vs. 4-Methylcyclohexyl Substitution: The target compound’s cyclohexylmethyl group provides moderate hydrophobicity (LogP ~3.2).
Norbornane (Bicyclo) Substitution: The bicyclo[2.2.1]heptane group in the norbornane analog introduces rigidity and steric hindrance, which may reduce conformational flexibility and receptor binding compared to the cyclohexylmethyl derivative .
Ethylmethylaminoethanol Simplicity: 2-(Ethylmethylamino)ethanol (CAS 2893-43-8) is a smaller, less hydrophobic molecule (LogP ~0.5), likely used as a surfactant or chemical intermediate. Its simplicity contrasts with the branched, bulky analogs .
Chloroquinoline Hybrid: The quinoline-containing analog (CAS 77529-95-4) has a significantly higher molecular weight (335.87 g/mol) and LogP (~4.1), suggesting applications in antimalarial or anticancer drug development .
Biological Activity
2-[(Cyclohexylmethyl)amino]-4-methylpentan-1-ol, also known by its CAS number 1248324-86-8, is a compound with potential biological significance. Its structure includes a cyclohexylmethyl group attached to an amino group, which is further linked to a 4-methylpentan-1-ol moiety. This unique configuration suggests various pharmacological activities that merit investigation.
- Molecular Formula : C13H27NO
- Molecular Weight : 213.37 g/mol
- IUPAC Name : 2-((cyclohexylmethyl)amino)-4-methylpentan-1-ol
- SMILES Notation : CC(C)CC(CO)NCC1CCCCC1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The cyclohexylmethyl group may enhance lipophilicity, aiding in membrane permeability and receptor binding affinity. This compound could potentially act as a ligand for neurotransmitter receptors or other cellular targets, influencing physiological processes such as neurotransmission and hormonal regulation.
Pharmacological Studies
Recent studies have explored the pharmacological properties of similar compounds, indicating that derivatives with cyclohexyl groups often exhibit enhanced activity in central nervous system (CNS) applications. For instance, compounds with similar structures have shown promise as antagonists for melanin-concentrating hormone receptors, which are involved in energy homeostasis and appetite regulation .
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For example, studies on related compounds revealed significant inhibition of cell proliferation in HepG2 liver cancer cells, suggesting potential anti-tumor properties .
Study on CNS Effects
A study involving a series of cyclohexyl-containing compounds highlighted their effects on neurotransmitter release and synaptic plasticity. The findings suggested that these compounds could modulate glutamate and GABAergic systems, which are critical for cognitive functions and mood regulation.
Anti-Cancer Activity
Another relevant case study focused on the anti-cancer effects of similar compounds. The results indicated that these compounds could significantly inhibit tumor growth in various cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The IC50 values for related compounds were reported in the range of 6 to 9 μM across different cancer types .
Data Tables
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 6.92 | HepG2 | Apoptosis induction |
| Compound B | 8.99 | A549 | Cell cycle arrest |
| Compound C | 7.89 | DU145 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
